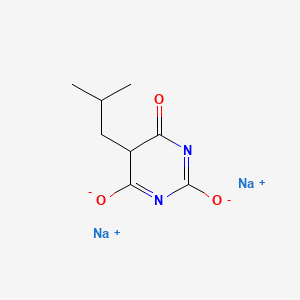

Sodium 5-isobutylbarbiturate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-isobutylbarbiturate de sodium est un dérivé de barbiturique de formule chimique C8H10N2Na2O3 et d'une masse molaire de 228,15614 g/mol . Les barbituriques sont une classe de médicaments qui agissent comme dépresseurs du système nerveux central et sont utilisés pour leurs propriétés sédatives et hypnotiques. Le 5-isobutylbarbiturate de sodium est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine.

Méthodes De Préparation

La synthèse du 5-isobutylbarbiturate de sodium implique généralement la réaction de l'acide 5-isobutylbarbiturique avec de l'hydroxyde de sodium . Le processus peut être résumé comme suit :

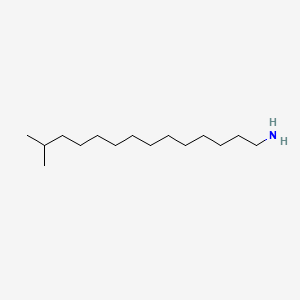

Synthèse de l'acide 5-isobutylbarbiturique : Ceci est réalisé en faisant réagir avec en présence d'une base pour former l'ester malonique correspondant. L'ester est ensuite cyclisé avec pour former l'acide 5-isobutylbarbiturique.

Formation du sel de sodium : L'acide 5-isobutylbarbiturique est ensuite mis à réagir avec l'hydroxyde de sodium pour former le 5-isobutylbarbiturate de sodium.

Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction.

Analyse Des Réactions Chimiques

Le 5-isobutylbarbiturate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

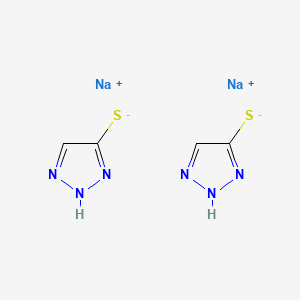

Substitution : Il peut subir des réactions de substitution nucléophile, où l'ion sodium est remplacé par d'autres cations.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles tels que les halogénures. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Le 5-isobutylbarbiturate de sodium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Il est utilisé dans des études impliquant des dosages enzymatiques et l'analyse de la structure cellulaire.

Médecine : Il a des applications dans le développement de médicaments sédatifs et hypnotiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

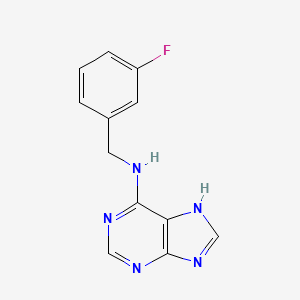

Le mécanisme d'action du 5-isobutylbarbiturate de sodium implique son interaction avec les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central . En se liant à ces récepteurs, il potentialise les effets inhibiteurs du GABA, conduisant à la sédation et à l'hypnose. Cette action augmente l'inhibition synaptique, élève le seuil épileptique et réduit la propagation de l'activité épileptique dans le cerveau.

Mécanisme D'action

The mechanism of action of sodium 5-isobutylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This action increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain.

Comparaison Avec Des Composés Similaires

Le 5-isobutylbarbiturate de sodium peut être comparé à d'autres barbituriques tels que la phénobarbital et le pentobarbital . Bien que tous ces composés partagent des propriétés sédatives et hypnotiques similaires, le 5-isobutylbarbiturate de sodium est unique en raison de sa structure chimique spécifique, qui influence ses propriétés pharmacocinétiques et pharmacodynamiques.

Composés similaires

- Phénobarbital

- Pentobarbital

- Thiopental

Ces composés diffèrent par leur durée d'action, leur puissance et leurs applications médicales spécifiques.

Propriétés

Numéro CAS |

93858-57-2 |

|---|---|

Formule moléculaire |

C8H10N2Na2O3 |

Poids moléculaire |

228.16 g/mol |

Nom IUPAC |

disodium;5-(2-methylpropyl)-6-oxo-5H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C8H12N2O3.2Na/c1-4(2)3-5-6(11)9-8(13)10-7(5)12;;/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13);;/q;2*+1/p-2 |

Clé InChI |

MSQCVNOIXXEVAQ-UHFFFAOYSA-L |

SMILES canonique |

CC(C)CC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)